molecular formula C7H12O B13731318 Bicyclo[4.1.0]heptan-7-ol CAS No. 13830-44-9

Bicyclo[4.1.0]heptan-7-ol

Cat. No.: B13731318
CAS No.: 13830-44-9
M. Wt: 112.17 g/mol
InChI Key: QMIUADBGGPTBNU-UHFFFAOYSA-N
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Description

Bicyclo[410]heptan-7-ol is a bicyclic organic compound with a unique structure characterized by a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptan-7-ol can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the oxidation of cyclohexene derivatives using dendritic complexes .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The transition metal-catalyzed cycloisomerization method is favored due to its efficiency and the availability of catalysts.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines are used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Bicyclo[4.1.0]heptan-7-one.

    Reduction: this compound.

    Substitution: Various substituted bicyclo[4.1.0]heptanes depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-7-ol involves its interaction with various molecular targets. For example, its oxidation and reduction reactions are facilitated by enzymes such as alcohol dehydrogenase, which transfer hydrogen atoms to and from the compound . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptan-7-ol is unique due to its specific hydroxyl group position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.

Properties

IUPAC Name

bicyclo[4.1.0]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6(5)7/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIUADBGGPTBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498924
Record name Bicyclo[4.1.0]heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13830-44-9
Record name Bicyclo[4.1.0]heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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